6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro group, a methyl-substituted oxazole ring, and a triazolopyridazine core, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with 5-methyl-1,2-oxazole-4-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of amino or thio-substituted triazolopyridazine derivatives.
Scientific Research Applications
6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
- Oxazole derivatives
Uniqueness
6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a chloro group, a methyl-substituted oxazole ring, and a triazolopyridazine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
596825-75-1 |
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Molecular Formula |
C9H6ClN5O |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H6ClN5O/c1-5-6(4-11-16-5)9-13-12-8-3-2-7(10)14-15(8)9/h2-4H,1H3 |
InChI Key |
OZFRYBXETJJMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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